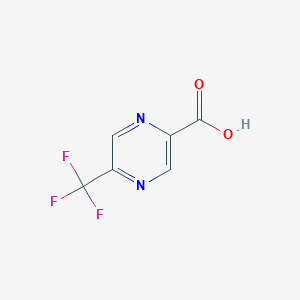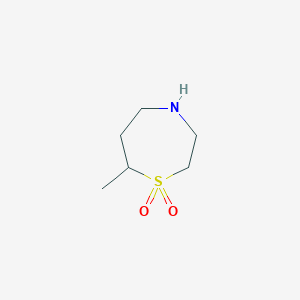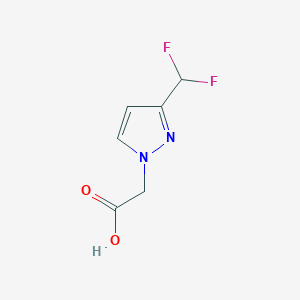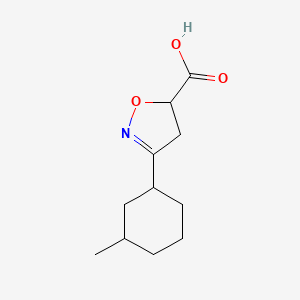
5-(Trifluoromethyl)pyrazine-2-carboxylic acid
Übersicht
Beschreibung
5-(Trifluoromethyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H3F3N2O2 and a molecular weight of 192.1 . It is a solid substance that is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for 5-(Trifluoromethyl)pyrazine-2-carboxylic acid is 1S/C6H3F3N2O2/c7-6(8,9)4-2-10-3(1-11-4)5(12)13/h1-2H,(H,12,13) . This indicates the presence of a trifluoromethyl group (-CF3) and a carboxylic acid group (-COOH) on the pyrazine ring.Physical And Chemical Properties Analysis
5-(Trifluoromethyl)pyrazine-2-carboxylic acid has a predicted boiling point of 270.7±40.0 °C and a predicted density of 1.575±0.06 g/cm3 . Its pKa is predicted to be 2.40±0.10 .Wissenschaftliche Forschungsanwendungen
Summary of the Application
“5-(Trifluoromethyl)pyrazine-2-carboxylic acid” is used in the synthesis of a novel SDHI fungicide called pyraziflumid . This fungicide has shown high fungicidal activities against a broad spectrum of plant diseases .
Methods of Application or Experimental Procedures
The fungicidal performance of the series was optimized, leading to the identification of pyraziflumid . The structure-activity relationships from the lead compound to pyraziflumid were studied .
Results or Outcomes
Pyraziflumid could control a wide range of plant diseases . The fungicidal activity against gray mold and rice sheath blight were studied and demonstrated .
2. Synthesis of β-secretase (BACE) Inhibitors
Summary of the Application
“5-(Trifluoromethyl)pyrazine-2-carboxylic acid” is used as an intermediate in the synthesis of β-secretase (BACE) inhibitors . BACE inhibitors are a class of drugs that are being researched for their potential to treat diseases like Alzheimer’s.
Results or Outcomes
The outcomes of the synthesis are BACE inhibitors, which are potential therapeutic agents for diseases like Alzheimer’s .
3. Synthesis of Azapentalenes
Summary of the Application
“5-(Trifluoromethyl)pyrazine-2-carboxylic acid” can be used in the synthesis of azapentalenes . Azapentalenes are a class of organic compounds that have potential applications in various fields, including medicinal chemistry and materials science .
Results or Outcomes
The outcomes of the synthesis are azapentalenes, which are potential therapeutic agents for various diseases and can be used in materials science .
4. Synthesis of Metal Complexes
Summary of the Application
“5-(Trifluoromethyl)pyrazine-2-carboxylic acid” can be used in the synthesis of metal complexes . These complexes have potential applications in various fields, including catalysis, materials science, and biological systems .
Results or Outcomes
The outcomes of the synthesis are metal complexes, which have potential applications in various fields .
5. Synthesis of Trifluoromethylpyridines
Summary of the Application
“5-(Trifluoromethyl)pyrazine-2-carboxylic acid” can be used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients .
Results or Outcomes
The outcomes of the synthesis are trifluoromethylpyridines, which are active ingredients in agrochemical and pharmaceutical industries .
6. Synthesis of Zinc Complexes
Summary of the Application
“5-(Trifluoromethyl)pyrazine-2-carboxylic acid” can be used in the synthesis of zinc complexes . These complexes have potential applications in various fields, including catalysis, materials science, and biological systems .
Results or Outcomes
The outcomes of the synthesis are zinc complexes, which have potential applications in various fields .
Safety And Hazards
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and in case of contact with eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-10-3(1-11-4)5(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVCRZPGVDGULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyrazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}benzoic acid](/img/structure/B1425809.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1425810.png)
![[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1425813.png)

![{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine](/img/structure/B1425816.png)




![4-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425823.png)
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1425826.png)

